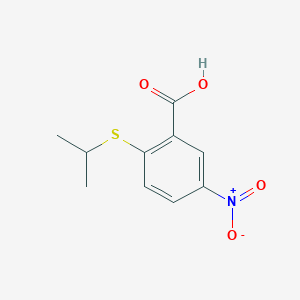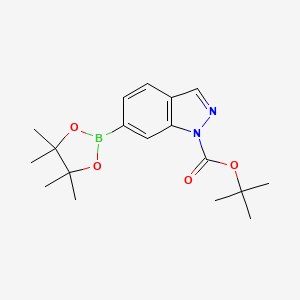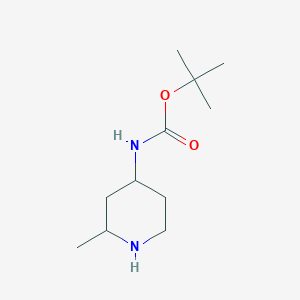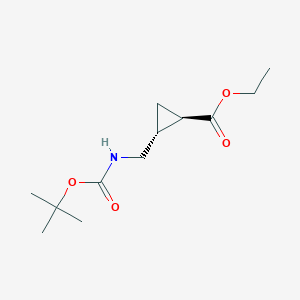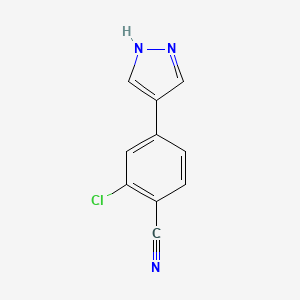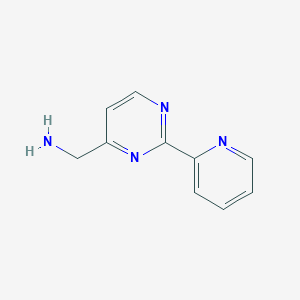
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine
Vue d'ensemble
Description
“(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine” is a chemical compound with the CAS Number: 1341782-97-5. It has a molecular weight of 186.22 and its IUPAC name is [2- (2-pyridinyl)-4-pyrimidinyl]methanamine .
Synthesis Analysis
A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . The synthesis process was evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4/c11-7-8-4-6-13-10 (14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticonvulsant Agents : Schiff bases derived from 3-aminomethyl pyridine, similar in structure to the compound , have been synthesized and demonstrated potential as anticonvulsant agents. These compounds exhibited seizure protection in various models, indicating their therapeutic potential in epilepsy treatment (Pandey & Srivastava, 2011).
Bone Formation Enhancers : A compound with a 2-aminopyrimidine template showed significant increases in trabecular bone formation rates in ovariectomized rats, indicating its potential application in treating bone disorders (Pelletier et al., 2009).
Photocytotoxicity and Imaging
- Photocytotoxic Agents : Iron(III) complexes incorporating similar pyridin-2-yl structures have shown unprecedented photocytotoxicity under red light to various cell lines, indicating their potential use in photodynamic therapy (Basu et al., 2014).
Catalysis and Material Science
Catalytic Applications : Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine analogs, have shown good activity and selectivity in catalytic applications, indicating their utility in synthetic chemistry (Roffe et al., 2016).
Suzuki-Miyaura Reaction Catalysts : Pd(II) complexes with ONN pincer ligands, based on a similar pyridin-2-yl structure, have demonstrated excellent catalytic activity towards the Suzuki-Miyaura cross-coupling reaction, which is crucial in the formation of biaryl compounds (Shukla et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-pyridin-2-ylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-7-8-4-6-13-10(14-8)9-3-1-2-5-12-9/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFMDYCJJVRPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Pyridin-2-yl)pyrimidin-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)
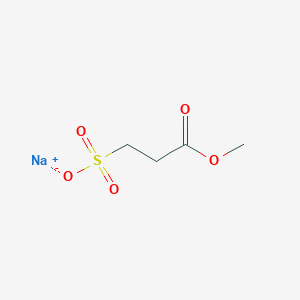
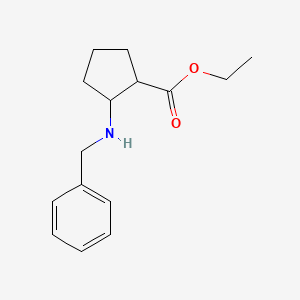
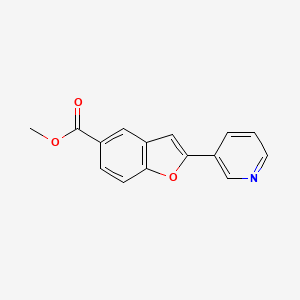
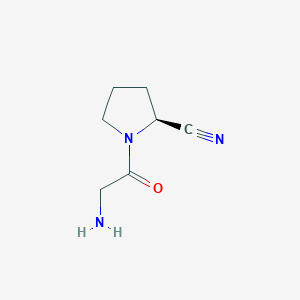
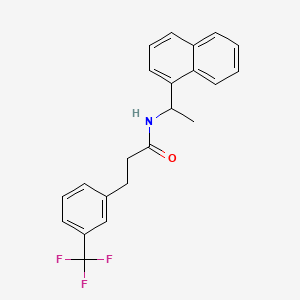
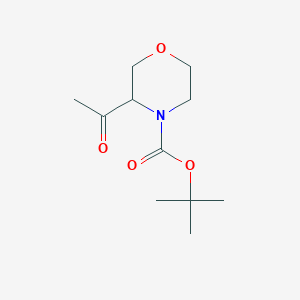
![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)
